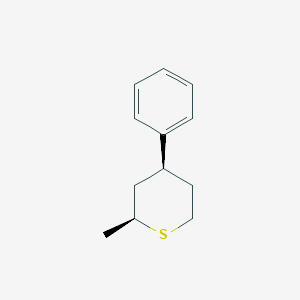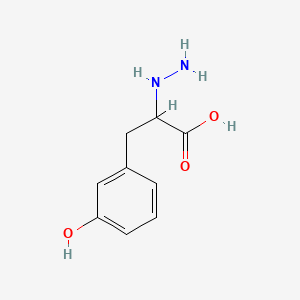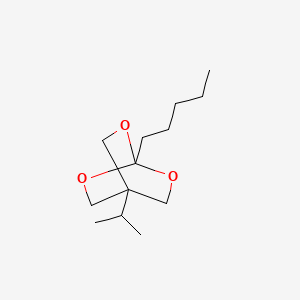
Orthohexanoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Orthohexanoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol is a specialized organic compound belonging to the class of ortho esters. Ortho esters are characterized by having three alkoxy groups attached to a single carbon atom. This particular compound is notable for its cyclic structure, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Orthohexanoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol can be synthesized through several methods:
Pinner Reaction: This method involves the reaction of nitriles with alcohols in the presence of hydrogen chloride.
Reaction with Sodium Alkoxide: Another method involves the reaction of 1,1,1-trichloroalkanes with sodium alkoxide to produce the ortho ester.
Industrial Production Methods
Industrial production of ortho esters often employs the Pinner reaction due to its efficiency and the availability of starting materials. The reaction requires anhydrous conditions to prevent hydrolysis of the intermediate compounds.
Análisis De Reacciones Químicas
Types of Reactions
Orthohexanoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol undergoes several types of chemical reactions:
Hydrolysis: This compound is readily hydrolyzed in mild aqueous acid to form esters.
Johnson–Claisen Rearrangement: This reaction involves the conversion of an allylic alcohol with an ortho ester to give a γ,δ-unsaturated ester.
Bodroux–Chichibabin Aldehyde Synthesis: In this reaction, an ortho ester reacts with a Grignard reagent to form an aldehyde.
Common Reagents and Conditions
Hydrolysis: Mild aqueous acid or base conditions.
Johnson–Claisen Rearrangement: Requires an ortho ester with a deprotonatable alpha carbon.
Bodroux–Chichibabin Aldehyde Synthesis: Utilizes Grignard reagents.
Major Products
Hydrolysis: Produces esters and alcohols.
Johnson–Claisen Rearrangement: Produces γ,δ-unsaturated esters.
Bodroux–Chichibabin Aldehyde Synthesis: Produces aldehydes.
Aplicaciones Científicas De Investigación
Orthohexanoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol has several applications in scientific research:
Chemistry: Used as a protective group in organic synthesis due to its stability towards strong nucleophiles and bases.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Mecanismo De Acción
The mechanism of action of orthohexanoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol involves its hydrolysis to form esters and alcohols. The molecular targets and pathways depend on the specific application and the nature of the reactants involved. For example, in the Bodroux–Chichibabin aldehyde synthesis, the ortho ester reacts with a Grignard reagent to form an aldehyde through a formylation reaction .
Comparación Con Compuestos Similares
Orthohexanoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol can be compared with other ortho esters such as:
Trimethyl Orthoformate: Used in similar hydrolysis reactions but differs in its alkoxy groups.
Triethyl Orthoacetate: Utilized in the Johnson–Claisen rearrangement but has different reactivity due to its structure.
The uniqueness of this compound lies in its cyclic structure, which imparts distinct chemical properties and reactivity compared to its acyclic counterparts.
Propiedades
Número CAS |
78219-79-1 |
|---|---|
Fórmula molecular |
C13H24O3 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
1-pentyl-4-propan-2-yl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C13H24O3/c1-4-5-6-7-13-14-8-12(9-15-13,10-16-13)11(2)3/h11H,4-10H2,1-3H3 |
Clave InChI |
UNGGCBFMTPPGFF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC12OCC(CO1)(CO2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


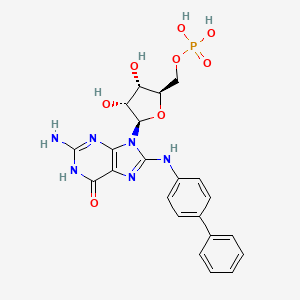

![N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14441320.png)
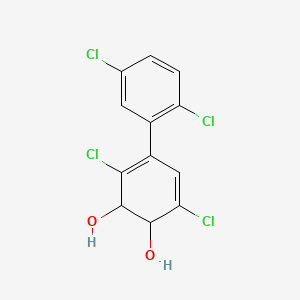
![1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole](/img/structure/B14441330.png)
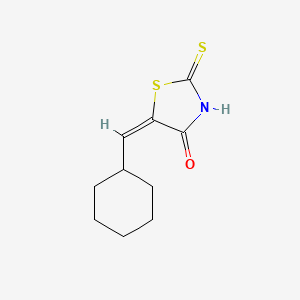
![6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14441349.png)


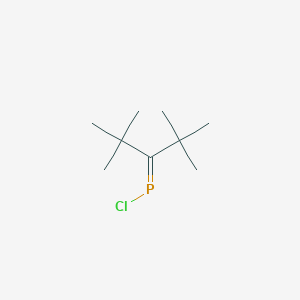
![1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene](/img/structure/B14441368.png)

